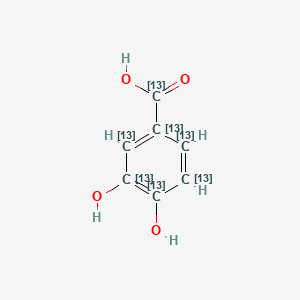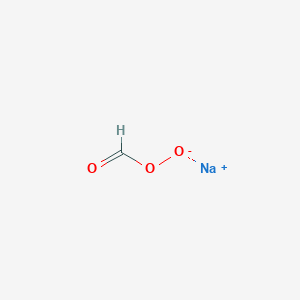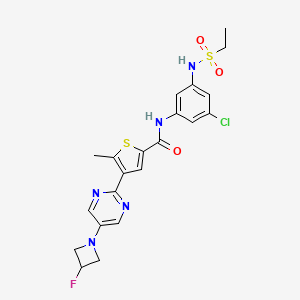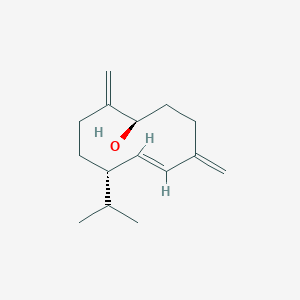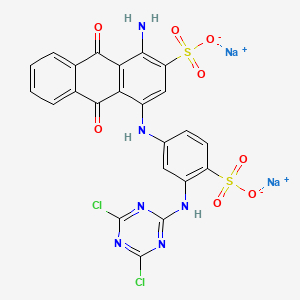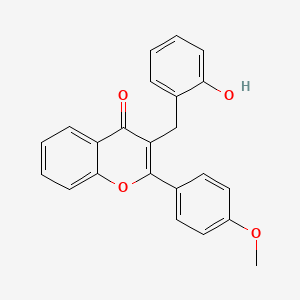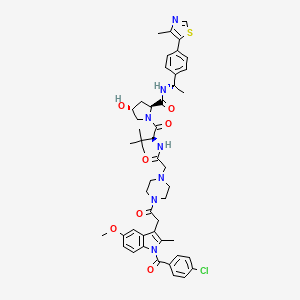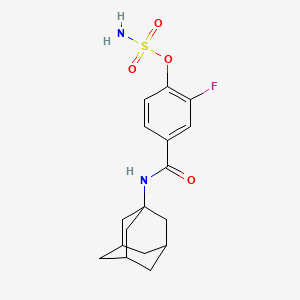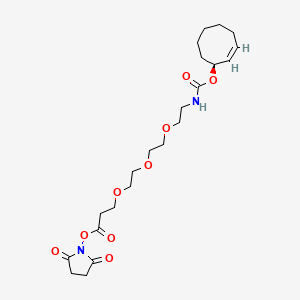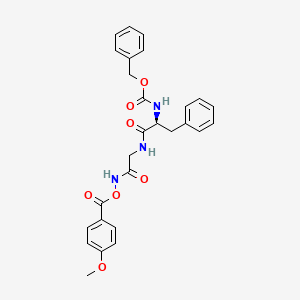
Apoptosis inducer 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis inducer 11 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in the elimination of damaged or unwanted cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 11 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common methods include:
Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or addition reactions.
Final Assembly: The final steps involve the coupling of intermediates under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into a reactor, and the product is continuously collected.
化学反应分析
Types of Reactions
Apoptosis inducer 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum oxide are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound.
科学研究应用
Apoptosis inducer 11 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: It is used to study the mechanisms of apoptosis and the role of specific proteins and pathways in cell death.
Medical Applications: Beyond cancer, this compound is investigated for its potential in treating other diseases characterized by dysregulated apoptosis, such as autoimmune diseases and neurodegenerative disorders.
Industrial Applications: The compound is also explored for its use in biotechnology and pharmaceutical industries for the development of new therapeutic agents.
作用机制
The mechanism of action of apoptosis inducer 11 involves the activation of specific molecular pathways that lead to programmed cell death. Key aspects include:
Molecular Targets: The compound targets specific proteins involved in the apoptotic pathway, such as caspases and B-cell lymphoma 2 (Bcl-2) family proteins.
Pathways Involved: It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases and subsequent cell death.
Cellular Effects: The activation of these pathways results in characteristic apoptotic changes, including chromatin condensation, DNA fragmentation, and membrane blebbing.
相似化合物的比较
Apoptosis inducer 11 can be compared with other apoptosis-inducing compounds based on its mechanism of action and effectiveness. Similar compounds include:
Staurosporine: A potent inducer of apoptosis that inhibits various kinases and activates caspases.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and activating pro-apoptotic pathways.
Uniqueness
This compound is unique in its ability to selectively induce apoptosis in specific cell types, making it a valuable tool for targeted cancer therapy and other medical applications. Its distinct mechanism of action and effectiveness in various experimental models highlight its potential as a therapeutic agent.
属性
分子式 |
C27H28N2O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
12-[(4-methoxyphenyl)methyl]-11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene |
InChI |
InChI=1S/C27H28N2O5/c1-30-20-10-8-17(9-11-20)15-29-16-22-21(7-5-6-18-14-28-34-26(18)22)25(29)19-12-23(31-2)27(33-4)24(13-19)32-3/h8-14,16H,5-7,15H2,1-4H3 |
InChI 键 |
IBFDVDGAZIHQLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


